Fladrafinil

Vue d'ensemble

Description

CRL-40,941, également connu sous le nom de fladrafinil ou de fluorafinil, est un composé eugéroïque synthétique étroitement lié à l'adrafinil et au modafinil. Il est connu pour ses propriétés stimulantes de l'éveil et il a été constaté qu'il produisait des effets anti-agressifs chez les animaux, ce que l'adrafinil ne produit pas. CRL-40,941 serait 3 à 4 fois plus puissant que l'adrafinil .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

CRL-40,941 est synthétisé par une série de réactions chimiques à partir de l'adrafinilCeci est réalisé par une réaction d'halogénation utilisant des agents fluorants dans des conditions contrôlées .

Méthodes de production industrielle

La production industrielle de CRL-40,941 implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le procédé comprend des étapes de purification rigoureuses telles que la recristallisation et la chromatographie pour éliminer les impuretés et obtenir le produit final sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions

CRL-40,941 subit diverses réactions chimiques, notamment :

Oxydation : Le groupe sulfoxyde peut être oxydé en sulfone dans des conditions oxydantes fortes.

Réduction : Le groupe sulfoxyde peut être réduit en sulfure à l'aide d'agents réducteurs.

Substitution : Les atomes de fluor peuvent participer à des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Le peroxyde d'hydrogène ou les peracides sont des agents oxydants couramment utilisés.

Réduction : Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont des agents réducteurs typiques.

Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés pour des réactions de substitution.

Principaux produits formés

Oxydation : Formation de dérivés de sulfone.

Réduction : Formation de dérivés de sulfure.

Substitution : Formation de dérivés substitués avec divers groupes fonctionnels.

Applications de recherche scientifique

CRL-40,941 a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme étalon de référence en chimie analytique.

Biologie : Étudié pour ses effets sur les systèmes neurotransmetteurs et son potentiel en tant qu'amplificateur cognitif.

Médecine : Étudié pour ses propriétés stimulantes de l'éveil et son utilisation potentielle dans le traitement des troubles du sommeil tels que la narcolepsie et l'apnée du sommeil.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme outil de recherche dans la découverte de médicaments

Mécanisme d'action

CRL-40,941 exerce ses effets en modulant les systèmes neurotransmetteurs clés du cerveau. Il augmente les niveaux de dopamine, de noradrénaline et d'histamine, qui jouent un rôle crucial dans la régulation de l'éveil, de l'attention et de la mémoire. De plus, il a été rapporté qu'il modulait les niveaux d'acide gamma-aminobutyrique, ce qui pourrait contribuer à ses propriétés anti-agressives et amélioratrices de l'humeur .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Fladrafinil is characterized by its molecular formula and a molar mass of 325.33 g/mol. Its structure includes a bis(4-fluorophenyl) group, distinguishing it from its analogs. The compound is believed to act primarily as a dopamine reuptake inhibitor, enhancing wakefulness and cognitive function by modulating dopamine and glutamate systems in the brain .

Scientific Research Applications

-

Cognitive Enhancement

- This compound has been investigated for its nootropic effects, particularly in enhancing memory consolidation and learning abilities. Preclinical studies in animal models have shown promising results, indicating improved performance in tasks requiring memory retention.

- Sleep Disorders

-

Performance Under Sleep Deprivation

- Research indicates that this compound can enhance cognitive performance in sleep-deprived animals, suggesting potential applications in settings where alertness is critical despite lack of sleep.

- Anti-Aggressive Effects

-

Athletic Performance and Doping Control

- Due to its stimulant properties, this compound is being researched within the context of sports medicine. Investigations are underway to assess its metabolism and elimination in urine to establish protocols for doping control, especially as it is not explicitly listed on the World Anti-Doping Agency's prohibited list .

Table 1: Summary of Research Findings on this compound

| Study Focus | Findings | Model Used |

|---|---|---|

| Cognitive Enhancement | Improved memory consolidation | Mice |

| Sleep Deprivation Performance | Enhanced performance under sleep deprivation | Rats |

| Anti-Aggressive Effects | Exhibited anti-aggressive behavior | Rodents |

| Metabolism in Sports | Investigating urinary metabolism for doping control | Human athletes |

Case Studies

-

Cognitive Performance in Sleep-Deprived Subjects

- A study involving rats demonstrated that administration of this compound significantly improved performance on cognitive tasks after sleep deprivation. This suggests its potential utility for individuals needing to maintain cognitive function under stress or fatigue conditions.

-

Behavioral Impact Assessment

- In behavioral studies, this compound was shown to reduce aggressive behaviors in rodent models compared to controls receiving adrafinil. These findings point towards possible therapeutic applications in managing aggression-related disorders.

Mécanisme D'action

CRL-40,941 exerts its effects by modulating key neurotransmitter systems in the brain. It increases levels of dopamine, norepinephrine, and histamine, which play crucial roles in regulating wakefulness, attention, and memory. Additionally, it has been reported to modulate gamma-aminobutyric acid levels, potentially contributing to its anti-aggressive and mood-enhancing properties .

Comparaison Avec Des Composés Similaires

CRL-40,941 est étroitement lié à d'autres composés eugéroïques tels que l'adrafinil et le modafinil. Par rapport à l'adrafinil, CRL-40,941 est plus puissant et produit des effets anti-agressifs que l'adrafinil ne produit pas. Le modafinil, d'autre part, est un agent stimulant de l'éveil bien connu, mais il ne possède pas les propriétés anti-agressives du CRL-40,941 .

Liste des composés similaires

- Adrafinil

- Modafinil

- CRL-40,940

- Fluorenol

- CE-123

Activité Biologique

Fladrafinil, also known as CRL-40941, is a eugeroic compound that has garnered interest due to its potential cognitive-enhancing and wakefulness-promoting effects. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, supported by diverse research findings.

This compound primarily acts as a prodrug , converting into modafinil in the body. Its biological activity is largely attributed to its influence on neurotransmitter systems, particularly:

- Dopamine : Enhances dopamine release, which is crucial for motivation and reward pathways.

- Norepinephrine : Increases norepinephrine levels, contributing to alertness and focus.

- Histamine : Modulates histamine levels, which play a role in wakefulness and cognitive function.

The compound's action involves several biochemical pathways that regulate wakefulness, attention, and cognitive performance. It is believed to enhance cognitive function by modulating these neurotransmitters, leading to improved memory and concentration capabilities .

Pharmacokinetics

This compound's pharmacokinetic profile reveals that it is metabolized into modafinil after administration. This conversion allows it to exert similar effects as modafinil, including:

- Absorption : Rapidly absorbed in the gastrointestinal tract.

- Distribution : Widely distributed throughout the body, with significant penetration into the central nervous system.

- Metabolism : Primarily metabolized in the liver, leading to the formation of active metabolites like modafinil.

- Elimination : Excreted predominantly through urine.

The prodrug nature of this compound provides a prolonged effect compared to direct stimulants, making it suitable for sustained cognitive enhancement throughout the day .

Cognitive Enhancement

A study involving healthy volunteers demonstrated that this compound significantly improved cognitive functions such as:

- Sustained Attention : Participants exhibited enhanced visual sustained attention after administration.

- Working Memory : Improvements were noted in spatial working memory tasks.

- Executive Function : Enhanced performance in tasks requiring planning and decision-making abilities.

These findings suggest that this compound may be beneficial for individuals needing to maintain high levels of cognitive performance over extended periods .

Adverse Effects and Toxicity

A case report highlighted the potential risks associated with this compound use. A 34-year-old male experienced severe adverse effects following an accidental overdose involving this compound and f-phenibut. Symptoms included:

- Muscle twitching

- Episodes of agitation

- Encephalopathy

- Stupor

- Seizure-like activity

This case underscores the importance of cautious dosing and monitoring when using this compound, particularly in individuals with pre-existing conditions such as ADHD .

Research Findings

Research has indicated various effects of this compound on neurotransmitter systems. Key studies include:

| Study | Findings |

|---|---|

| Lin et al. (1996) | Modafinil induced minimal fos-like immunoreactivity in the cortex but significant labeling in the anterior hypothalamus. |

| Ferraro et al. (1997) | Modafinil reduced GABA release while increasing glutamate levels in specific brain areas. |

| Engber et al. (1998) | Increased glucose utilization was observed in hippocampal regions post-modafinil administration. |

These studies collectively suggest that this compound's mechanism involves complex interactions within various neurotransmitter systems, contributing to its cognitive-enhancing properties .

Propriétés

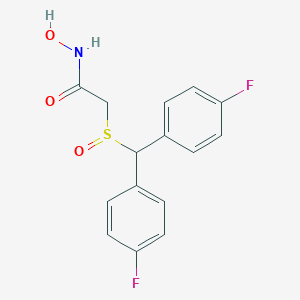

IUPAC Name |

2-[bis(4-fluorophenyl)methylsulfinyl]-N-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2NO3S/c16-12-5-1-10(2-6-12)15(22(21)9-14(19)18-20)11-3-7-13(17)8-4-11/h1-8,15,20H,9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGUUSVYPXTWMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)S(=O)CC(=O)NO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40536590 | |

| Record name | 2-[[Bis(4-fluorophenyl)methyl]sulfinyl]-N-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90212-80-9 | |

| Record name | 2-[[Bis(4-fluorophenyl)methyl]sulfinyl]-N-hydroxyacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90212-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fladrafinil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090212809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[[Bis(4-fluorophenyl)methyl]sulfinyl]-N-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLADRAFINIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RT6X0M01F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there any documented cases of Fladrafinil overdose, and what information is available regarding its potential risks?

A2: While the provided research does not delve into the specific mechanisms of this compound overdose, a documented case report highlights an instance of combined this compound and f-phenibut overdose. [] This underscores the importance of treating these substances with caution and acknowledging the potential risks associated with their use. Further research is crucial to establish clear safety profiles and understand the potential long-term effects of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.